Chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt
Chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt
Abstract
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the structural attributes, physicochemical properties, and potential synthetic routes of this compound. Furthermore, it outlines detailed experimental protocols for its characterization and discusses its potential therapeutic applications based on the well-established pharmacology of related phenylacetic acid derivatives.
Introduction
2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is a derivative of phenylacetic acid, a class of compounds with significant importance in the pharmaceutical industry. Phenylacetic acid and its analogues are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a cyclopentyloxy group at the alpha-carbon of the phenylacetic acid moiety can significantly influence its lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to provide a detailed technical resource on this specific molecule, synthesizing available data and inferring properties based on the extensive knowledge of related chemical structures.
Molecular Structure and Chemical Identity
The molecular structure of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt consists of a central phenylacetic acid backbone, which is substituted at the alpha-position with a cyclopentyl ether linkage. The acidic proton of the carboxylic acid is replaced by a sodium ion, forming the corresponding sodium salt.
Key Structural Features:
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Chiral Center: The alpha-carbon atom is a chiral center, meaning the compound can exist as two enantiomers (R and S). The specific stereochemistry can significantly impact its pharmacological activity.
-
Aromatic Ring: The phenyl group is a key pharmacophore in many biologically active molecules, contributing to receptor binding through hydrophobic and pi-stacking interactions.
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Cyclopentyl Ether Moiety: This bulky, lipophilic group can enhance the compound's ability to cross biological membranes and may influence its metabolic profile by sterically hindering access to the alpha-carbon.
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Carboxylate Group: The sodium carboxylate group imparts water solubility to the molecule, which is a crucial property for pharmaceutical formulations.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 39773-76-7 | ChemScene |
| Molecular Formula | C₁₃H₁₅NaO₃ | Sapphire Bioscience |
| Molecular Weight | 242.25 g/mol | Sapphire Bioscience |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | ChemScene |
| Predicted LogP | 2.7715 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 4 | ChemScene |
Synthesis and Manufacturing
Proposed Synthetic Pathway
A likely synthetic approach involves a two-step process starting from a derivative of mandelic acid (2-hydroxy-2-phenylacetic acid).
Step 1: Williamson Ether Synthesis
The hydroxyl group of a suitable mandelic acid ester (e.g., methyl mandelate) is deprotonated with a strong base to form an alkoxide. This alkoxide is then reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in a Williamson ether synthesis to form the corresponding 2-(cyclopentyloxy)-2-phenylacetic acid ester.
Step 2: Saponification
The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a process known as saponification.[5][6][7] This step cleaves the ester linkage to yield the sodium salt of the carboxylic acid and the corresponding alcohol as a byproduct.
Caption: Proposed two-step synthesis of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.
Purification and Characterization of Intermediates and Final Product
Purification of the intermediate ester would likely be achieved through column chromatography. The final sodium salt product can be purified by recrystallization.
Characterization at each step is crucial for confirming the identity and purity of the synthesized compounds. The following analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the carbon-hydrogen framework.
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Infrared (IR) Spectroscopy: To identify key functional groups such as the carbonyl (C=O) of the carboxylate and the C-O-C stretch of the ether.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Spectroscopic and Analytical Characterization
Due to the lack of publicly available spectra for 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, the following are predicted spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm region). The proton at the alpha-carbon, being adjacent to both the phenyl ring and the oxygen of the ether, would likely appear as a singlet in the 4.5-5.0 ppm range. The protons of the cyclopentyl group would exhibit complex multiplets in the aliphatic region (1.2-2.0 ppm), with the proton on the carbon attached to the ether oxygen appearing at a downfield-shifted position (around 3.5-4.0 ppm).[8]
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¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carboxylate carbon around 170-180 ppm. The aromatic carbons would resonate in the 125-140 ppm region. The alpha-carbon would be expected in the 80-90 ppm range. The carbons of the cyclopentyl ring would appear in the aliphatic region (20-40 ppm), with the carbon bonded to the ether oxygen being the most downfield (around 70-80 ppm).[8][9]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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~3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.
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~1600 cm⁻¹ and ~1400 cm⁻¹: Asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, respectively. These are characteristic peaks for a sodium carboxylate salt.
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~1100 cm⁻¹: A strong C-O-C stretching vibration from the ether linkage.[8]
Mass Spectrometry (MS)
In an electrospray ionization mass spectrometry (ESI-MS) experiment in negative ion mode, the parent ion would be the carboxylate anion [C₁₃H₁₅O₃]⁻ with an m/z of 220.26. Fragmentation patterns would likely involve the loss of the cyclopentyl group, the carboxylate group, or cleavage of the ether bond.[10][11][12]
Chemical Properties and Stability
Solubility and pKa
As a sodium salt of a carboxylic acid, 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is expected to be soluble in water and polar protic solvents.[2][3] The parent carboxylic acid is predicted to be a weak acid, with a pKa similar to that of phenylacetic acid (pKa ≈ 4.3).[13]
Stability
The compound is expected to be stable under normal storage conditions. However, the ether linkage could be susceptible to cleavage under strongly acidic conditions.[14][15][16] The stability of the compound in various pH and temperature conditions should be evaluated for pharmaceutical development.
Potential Pharmaceutical Applications and Mechanism of Action
While there is no specific pharmacological data for 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylacetic acid class, such as diclofenac, suggests potential anti-inflammatory and analgesic properties.[1]
Postulated Mechanism of Action: COX Inhibition
If this compound acts as an NSAID, its primary mechanism of action would likely be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: Postulated mechanism of action via COX enzyme inhibition.
Further research, including in vitro enzyme assays and in vivo animal models, would be necessary to confirm this hypothesis and to determine the compound's potency and selectivity for COX-1 versus COX-2.
Experimental Protocols
The following are generalized protocols for the characterization of 2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt.
Protocol for Purity Determination by HPLC
-
Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best peak separation.
-
Preparation of Standard Solution: Accurately weigh and dissolve the compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.
-
HPLC Analysis: Inject the standard and sample solutions into an HPLC system equipped with a C18 column and a UV detector.
-
Data Analysis: Determine the retention time and peak area of the compound. Calculate the purity of the sample by comparing its peak area to the calibration curve.
Protocol for Structural Elucidation by NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional): For unambiguous assignment of all protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the molecular structure.
Conclusion
2-(Cyclopentyloxy)-2-phenylacetic acid sodium salt is a chiral molecule with potential for pharmaceutical applications, likely as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While specific experimental data for this compound is limited, this guide serves as a valuable resource for researchers by synthesizing information from related compounds and providing a framework for its further investigation and development. Future studies should focus on the stereoselective synthesis of its enantiomers and a thorough evaluation of their pharmacological and toxicological profiles.
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